molecular formula C14H10F2O3 B6364849 2-(3,4-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1184060-94-3

2-(3,4-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6364849
CAS No.: 1184060-94-3
M. Wt: 264.22 g/mol
InChI Key: USHPVGWXDQIPAF-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3,4-difluorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5-methoxybenzoic acid typically involves the introduction of the 3,4-difluorophenyl group onto a benzoic acid derivative. One common method involves the reaction of 3,4-difluorophenylboronic acid with a suitable benzoic acid derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 or H2CrO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or KOH.

Major Products

    Oxidation: 2-(3,4-Difluorophenyl)-5-carboxybenzoic acid.

    Reduction: 2-(3,4-Difluorophenyl)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets. The methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-5-methoxybenzoic acid is unique due to the combination of the difluorophenyl and methoxy groups on a benzoic acid core. This specific arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-4-10(11(7-9)14(17)18)8-2-5-12(15)13(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPVGWXDQIPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681241
Record name 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184060-94-3
Record name 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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